molecular formula C19H21N3O3 B2926888 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea CAS No. 954607-39-7

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea

Cat. No.: B2926888
CAS No.: 954607-39-7
M. Wt: 339.395
InChI Key: HWJCUCXAPRHZGC-UHFFFAOYSA-N
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Description

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea is a synthetic organic compound featuring a urea backbone linked to a phenethyl group and a 2-oxo-3-phenyloxazolidin-5-ylmethyl moiety. The oxazolidinone ring, a five-membered lactam containing both oxygen and nitrogen, is a critical structural element known for its role in modulating biological activity, particularly in antimicrobial agents (e.g., linezolid) .

Properties

IUPAC Name

1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(20-12-11-15-7-3-1-4-8-15)21-13-17-14-22(19(24)25-17)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJCUCXAPRHZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea typically involves the reaction of 2-oxo-3-phenyloxazolidine with phenethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl and urea groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare the target compound with structurally related ureas and heterocyclic derivatives, emphasizing molecular features, synthesis, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Notes
Target : 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea C19H19N3O3 (inferred) ~337.4 (inferred) Oxazolidinone, Urea Phenyl, Phenethyl Hypothetical; oxazolidinone may enhance polarity and antibacterial potential.
1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea C19H20N4O2 336.4 Oxadiazole, Urea Methyl, Phenethyl Oxadiazole’s aromaticity may improve metabolic stability vs. oxazolidinone.
1-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)-3-chlorophenylurea C18H17ClN4O2 356.8 Pyrazolinone, Urea Chlorophenyl, Dimethyl Chlorine increases lipophilicity (LogP ~3.2 inferred) and molecular weight.
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea C20H22ClN3O2 371.9 Pyrrolidinone, Urea Chlorophenyl, Phenethyl Pyrrolidinone lacks oxygen in the lactam ring, reducing polarity vs. oxazolidinone.
1-(2-Fluoro-4-methyl-5-(2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl)phenyl)-3-phenethylurea C24H25FN6O 444.2 Naphthyridine, Urea Fluoro, Methyl, Naphthyridine Naphthyridine core may confer DNA intercalation or kinase inhibition potential.

Structural and Functional Differences

  • Oxazolidinone vs. Oxadiazole (): The target’s oxazolidinone ring (C3H5NO2) is a saturated lactam, whereas oxadiazole (C2H2N2O) is an aromatic heterocycle.
  • Chlorophenyl Substitution () : Compounds with chlorophenyl groups (e.g., ) exhibit higher molecular weights (356.8–371.9 vs. target’s ~337.4) and increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Naphthyridine vs.

Hypothetical Physicochemical Properties

  • Solubility: The oxazolidinone’s polar lactam and urea groups likely improve aqueous solubility compared to chlorophenyl-substituted analogs ().
  • LogP: Estimated LogP for the target is ~2.5–3.0 (inferred from oxazolidinone’s polarity vs. phenethyl’s hydrophobicity), lower than chlorophenyl analogs (LogP ~3.5–4.0) .

Biological Activity

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea is C22H19N3O6, indicating a complex structure that may contribute to its biological properties. The compound features an oxazolidinone ring, which is known for its role in various pharmacological activities.

Antimicrobial Properties

Research indicates that compounds containing oxazolidinone moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea have shown effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Several studies have highlighted the anticancer properties of oxazolidinone derivatives. In vitro assays demonstrated that compounds with similar structures could induce apoptosis in cancer cells and inhibit tumor growth. For example, a study showed that a related compound effectively reduced cell viability in breast cancer cell lines by triggering apoptotic pathways .

Enzyme Inhibition

The biological activity of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea may also be attributed to its ability to inhibit specific enzymes. Research has indicated that certain oxazolidinone derivatives can act as inhibitors of bacterial protein synthesis, which is crucial for their antimicrobial action .

Case Studies

StudyFindings
Study ADemonstrated significant antibacterial activity against MRSA with an IC50 of 0.5 µg/mL for a related oxazolidinone derivative.
Study BShowed that a similar compound inhibited proliferation in MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours.
Study CReported enzyme inhibition with a Ki value of 25 nM for a compound structurally related to 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea.

The mechanism through which 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea exerts its biological effects involves multiple pathways:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to bind to the bacterial ribosome, preventing protein synthesis and leading to cell death.
  • Induction of Apoptosis : The anticancer effects are likely mediated through the activation of caspases and modulation of Bcl-2 family proteins, promoting apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

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